molecular formula C8H15N3 B13341385 5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13341385
M. Wt: 153.22 g/mol
InChI Key: OEEAEWTYACVQNO-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1698412-40-6) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₃N₃ and a molecular weight of 151.21 g/mol . Its structure comprises a fused imidazole and pyrimidine ring system, with methyl groups at positions 5 and 5. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science. Key physical properties, such as solubility and stability, are influenced by its non-polar methyl substituents, which enhance lipophilicity compared to unsubstituted analogues.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

5,7-dimethyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H15N3/c1-6-5-7(2)11-4-3-9-8(11)10-6/h6-7H,3-5H2,1-2H3,(H,9,10)

InChI Key

OEEAEWTYACVQNO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2CCN=C2N1)C

Origin of Product

United States

Preparation Methods

Method Overview:

One of the most prominent synthetic routes involves the condensation of 2-aminopyrimidine with 2-bromoarylketones under catalytic and microwave-assisted conditions. This approach is highly efficient, environmentally friendly, and yields the desired imidazopyrimidine derivatives with good efficiency.

Procedure:

  • React 2-aminopyrimidine with 2-bromoarylketones in the presence of basic alumina (Al₂O₃) as a catalyst.
  • The reaction is typically performed under microwave irradiation to accelerate the process.
  • The reaction proceeds via nucleophilic substitution and subsequent intramolecular cyclization to form the heterocyclic core.

Data Table: Effect of Catalyst Amount on Yield

Catalyst Amount (mg) Yield of 5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (%)
50 52
100 60
150 68

Note: Optimal yields (~68%) are achieved with 150 mg of Al₂O₃, demonstrating the catalyst's efficiency in promoting cyclization and heterocycle formation.

Microwave-Assisted Synthesis with Aluminum Oxide (Al₂O₃)

Method Overview:

Recent advancements have utilized microwave irradiation to facilitate the condensation of 2-aminopyrimidine with various aryl ketones. Aluminum oxide acts as a heterogeneous basic catalyst, promoting cyclization efficiently.

Procedure:

  • Mix 2-aminopyrimidine with aryl ketones (including methyl-substituted derivatives) and Al₂O₃ .
  • Subject the mixture to microwave irradiation at 100–200°C for a short duration (typically 10–20 minutes).
  • Isolate the product via filtration and recrystallization.

Research Findings:

  • The method achieves yields ranging from 52% to 70% depending on substituents.
  • The process is solvent-free, environmentally benign, and scalable.

Solvent-Free, Catalyst-Free Synthesis via Nucleophilic Substitution

Method Overview:

Zhu et al. introduced a catalyst-free, solvent-free approach where α-bromoarylketones react with 2-aminopyrimidine at moderate temperatures (~60°C). The reaction proceeds through nucleophilic substitution of the halogen by the amino group, followed by intramolecular cyclization.

Procedure:

  • Combine α-bromoarylketones with 2-aminopyrimidine .
  • Heat the mixture at 60°C for 2–4 hours.
  • The heterocyclic product precipitates out and is purified by recrystallization.

Advantages:

  • No catalyst or solvent required.
  • High atom economy and environmental friendliness.
  • Yields typically range from 65% to 75%.

Multicomponent and Tandem Reactions

Method Overview:

Multicomponent reactions (MCRs) involving 2-aminopyrimidine , benzaldehyde derivatives , and imidazoline-2,4,5-triones have been employed to synthesize substituted imidazo[1,2-a]pyrimidines, including the 5,7-dimethyl derivative.

Procedure:

  • Mix 2-aminopyrimidine , benzaldehyde , and imidazoline-2,4,5-trione in a suitable solvent (e.g., ethanol).
  • Heat under reflux at 100°C.
  • The reaction proceeds via condensation, Michael addition, and cyclization in a one-pot process.

Research Data:

  • Yields of the target heterocycle are generally high (>70%).
  • Reaction times are typically 2–4 hours.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Notes
Condensation with 2-aminopyrimidine and aryl ketones 2-Aminopyrimidine, 2-bromoarylketones, Al₂O₃ Microwave, 100–200°C, solvent-free 52–68 Environmentally friendly, scalable
Catalyst-free nucleophilic substitution 2-Aminopyrimidine, α-bromoarylketones 60°C, 2–4 hours 65–75 No catalyst, high atom economy
Multicomponent reaction 2-Aminopyrimidine, aldehyde, imidazoline Reflux in ethanol, 100°C >70 One-pot synthesis, high yield

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine core .

Scientific Research Applications

5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to trigger signaling cascades that lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The imidazo[1,2-a]pyrimidine scaffold is highly modifiable, with substituents altering electronic, steric, and pharmacokinetic profiles. Below is a comparative analysis of key derivatives:

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
5,7-Dimethyl-... (1698412-40-6) C₈H₁₃N₃ 5-Me, 7-Me 151.21 Lipophilic; synthetic intermediate
5-Cyclopentyl-... (1695149-83-7) C₁₁H₁₉N₃ 5-Cyclopentyl 193.29 Increased steric bulk; potential bioactivity
2-Phenyl-... hydrochloride (1803571-96-1) C₁₂H₁₄ClN₃ 2-Ph, HCl salt 247.72 Enhanced aromatic interactions; R&D use
5-(1-Methylcyclopropyl)-... (1692698-89-7) C₁₀H₁₅N₃ 5-(1-Me-cyclopropyl) 177.25 Ring strain; unexplored bioactivity
5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-5,7-dione (1366126-57-9) C₇H₈N₃O₂ 5,7-dione 178.16 Polar; industrial/research applications

Key Observations :

  • Methyl vs.
  • Aromatic vs. Aliphatic Substituents : The 2-phenyl derivative introduces aromaticity, which may improve π-π stacking in receptor binding, whereas methyl groups favor metabolic stability.
  • Oxygenated Derivatives: The dione in introduces polar carbonyl groups, significantly altering solubility and hydrogen-bonding capacity, making it suitable for non-medical industrial applications.

Biological Activity

5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antitumor, antimicrobial, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 5,7-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be represented as follows:

C8H10N4\text{C}_8\text{H}_{10}\text{N}_4

This compound features a fused imidazole and pyrimidine ring system that contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazo[1,2-a]pyrimidine derivatives. For instance:

  • Farag et al. synthesized several derivatives that exhibited significant in vitro antitumor activity against the MCF-7 breast cancer cell line. The compounds demonstrated IC50 values ranging from 0.01 to 0.46 µM (Table 1) .
CompoundIC50 (µM)Cell Line
Compound 10.01MCF-7
Compound 20.46MCF-7
Compound 30.39NCI-H460

Antimicrobial Activity

The antimicrobial properties of imidazo[1,2-a]pyrimidine derivatives have also been investigated. Research indicates that these compounds possess selective activity against various microbial strains:

  • Zhou et al. reported that certain imidazo[1,2-a]pyrimidine derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values were notably low for several derivatives.

Anti-inflammatory Activity

Anti-inflammatory effects have been observed in imidazo[1,2-a]pyrimidine derivatives as well:

  • In a study by Zhou et al. , certain derivatives were shown to inhibit pro-inflammatory cytokines in vitro. The results indicated a potential for these compounds as therapeutic agents in inflammatory diseases .

The mechanism of action for the biological activities of imidazo[1,2-a]pyrimidine derivatives is still under investigation. However, preliminary studies suggest:

  • Antitumor Mechanism : The compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
  • Antimicrobial Mechanism : These compounds could disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Studies

Several case studies have provided insights into the efficacy of imidazo[1,2-a]pyrimidine derivatives:

  • Antitumor Efficacy : In vivo studies demonstrated that specific derivatives significantly reduced tumor growth in murine models when administered at doses of 10 mg/kg .
  • Antimicrobial Efficacy : A derivative was tested against multi-drug resistant strains of Mycobacterium tuberculosis with promising results showing MIC values less than 1 µM .

Q & A

Q. What are the established synthetic routes for 5,7-dimethylimidazo[1,2-a]pyrimidine derivatives?

The most common method involves a condensation reaction between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters) under reflux conditions. For example, reacting 2-amino-4,5-dicyanoimidazole with methyl-substituted pyranones can yield imidazo[1,2-a]pyrimidine cores. Purification typically involves recrystallization or column chromatography .

Q. How can the purity of synthesized 5,7-dimethylimidazo[1,2-a]pyrimidine be assessed?

Purity is validated using a combination of techniques:

  • Melting point analysis to compare with literature values.
  • High-Performance Liquid Chromatography (HPLC) with UV detection for quantitative purity.
  • Thin-Layer Chromatography (TLC) to monitor reaction progress and isolate intermediates .

Q. What spectroscopic methods are recommended for structural elucidation?

Key techniques include:

  • 1H/13C NMR to confirm substituent positions and ring saturation.
  • IR Spectroscopy to identify functional groups (e.g., C=N stretches in the imidazole ring).
  • Mass Spectrometry (MS) for molecular weight confirmation and fragmentation patterns. Example: A related compound, 7-amino-3-(2'-chlorophenylazo)pyrazolo[1,5-a]pyrimidine, was characterized using these methods, yielding data consistent with its structure .

Advanced Research Questions

Q. How can regioselectivity challenges in the alkylation of imidazo[1,2-a]pyrimidine cores be addressed?

Regioselectivity issues arise due to multiple reactive sites. Strategies include:

  • Protecting groups (e.g., acetyl or benzyl) to block undesired positions.
  • Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific sites.
  • Temperature control : Lower temperatures may reduce side reactions. Evidence from N-amination studies shows that reaction conditions significantly influence substitution patterns .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Intermediate characterization : Use TLC or LC-MS to ensure purity before proceeding.
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) can enhance cyclization efficiency in ring-forming steps.
  • Microwave-assisted synthesis to reduce reaction times and improve yields, as demonstrated in pyrido[2,3-d]pyrimidine syntheses .

Q. How to resolve discrepancies in spectral data during characterization?

Contradictions (e.g., unexpected NMR shifts) may stem from tautomerism or impurities. Solutions include:

  • Variable Temperature (VT) NMR to probe dynamic equilibria.
  • X-ray crystallography for definitive structural confirmation.
  • Repetition under anhydrous/inert conditions to eliminate side reactions. For example, inconsistencies in imidazo[1,2-a]pyrimidine spectra were resolved by confirming tautomeric forms via X-ray analysis .

Q. What in vitro assays are suitable for evaluating the neuroleptic potential of derivatives?

  • Dopamine receptor binding assays to assess affinity for D₂ receptors.
  • Behavioral models (e.g., apomorphine-induced climbing in rodents).
  • Cellular viability assays to rule offtoxicity. While specific assays for 5,7-dimethyl derivatives are not detailed in the evidence, imidazo[1,2-a]pyrimidines are broadly studied for neuroleptic activity .

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